

TriDAP and its Interaction with the NOD1 Receptor: A Technical Guide

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Compound of Interest

Compound Name: TriDAP

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Abstract

This technical guide provides an in-depth examination of the molecular interactions between L-Ala-γ-D-Glu-mDAP (**TriDAP**) and the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). NOD1, an intracellular pattern recognition receptor, is a key component of the innate immune system, recognizing peptidoglycan fragments from bacteria and triggering pro-inflammatory signaling cascades. **TriDAP**, a constituent of peptidoglycan from Gram-negative and certain Gram-positive bacteria, is a potent agonist of NOD1.^[1] This document details the signaling pathways initiated by **TriDAP**-NOD1 engagement, presents quantitative data on their binding affinity and activation potential, and provides comprehensive experimental protocols for studying this interaction. The information herein is intended to serve as a valuable resource for researchers in immunology, infectious diseases, and drug development aimed at modulating NOD1 activity.

Introduction to NOD1 and TriDAP

The innate immune system relies on a class of germline-encoded pattern recognition receptors (PRRs) to detect conserved microbial structures known as pathogen-associated molecular patterns (PAMPs). Among these, the NOD-like receptors (NLRs) are cytosolic sensors crucial for identifying intracellular pathogens. NOD1 is a ubiquitously expressed NLR that recognizes a specific peptidoglycan motif, γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP).^[2] **TriDAP**, or L-Ala-γ-D-Glu-mDAP, is a tripeptide containing the essential iE-DAP moiety and demonstrates a

higher potency in activating NOD1-mediated signaling pathways compared to the minimal iE-DAP dipeptide.[1] Upon binding **TriDAP**, NOD1 undergoes a conformational change, leading to the activation of downstream signaling cascades that culminate in the production of inflammatory cytokines and chemokines, thereby orchestrating an immune response.[2]

The NOD1 Signaling Pathway

The activation of NOD1 by **TriDAP** initiates a well-defined signaling cascade that is pivotal for the innate immune response to bacterial pathogens. This pathway ultimately leads to the activation of key transcription factors, NF- κ B and AP-1 (via MAPKs), which drive the expression of pro-inflammatory genes.

Ligand Recognition and Receptor Oligomerization

In its inactive state, NOD1 is thought to exist in an auto-inhibited monomeric form within the cytoplasm. The leucine-rich repeat (LRR) domain of NOD1 is crucial for ligand recognition and is believed to fold back onto the central nucleotide-binding domain (NBD or NACHT) to maintain this inactive conformation. The interaction of **TriDAP** with the LRR domain of NOD1 is the initial and critical step in pathway activation. This binding event induces a conformational change in NOD1, alleviating the auto-inhibition and promoting the self-oligomerization of NOD1 monomers through their NACHT domains.

Recruitment and Activation of RIPK2

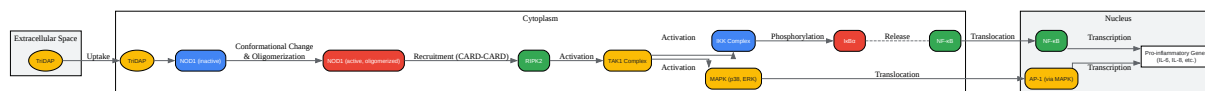
The oligomerized NOD1 platform serves as a scaffold for the recruitment of the serine/threonine kinase, Receptor-Interacting Protein Kinase 2 (RIPK2; also known as RICK). This interaction is mediated by a homotypic interaction between the caspase activation and recruitment domains (CARD) present in both NOD1 and RIPK2. The binding of **TriDAP** to NOD1 enhances the affinity of the NOD1-RIPK2 interaction.

Downstream Activation of NF- κ B and MAPK Pathways

Once recruited, RIPK2 is activated and undergoes polyubiquitination. This ubiquitinated RIPK2 then acts as a platform to recruit and activate the TAK1 (Transforming growth factor- β -activated kinase 1) complex, which in turn activates two major downstream signaling branches:

- **NF- κ B Pathway:** The TAK1 complex phosphorylates and activates the I κ B kinase (IKK) complex. The IKK complex then phosphorylates the inhibitor of NF- κ B (I κ B α), targeting it for proteasomal degradation. The degradation of I κ B α releases the NF- κ B transcription factor, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines such as IL-6 and IL-8.
- **MAPK Pathway:** TAK1 also activates various Mitogen-Activated Protein Kinase (MAPK) cascades, including the p38 and ERK pathways. The activation of these pathways leads to the phosphorylation and activation of other transcription factors, such as AP-1, which also contribute to the expression of inflammatory mediators.

The following diagram illustrates the **TriDAP**-induced NOD1 signaling pathway:



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TriDAP-induced NOD1 signaling pathway.

Quantitative Data on TriDAP-NOD1 Interaction

The interaction between **TriDAP** and NOD1, as well as the subsequent protein-protein interactions in the signaling cascade, have been quantified using various biophysical and cell-based assays.

Interaction	Method	Parameter	Value	Reference
TriDAP - NOD1	Surface Plasmon Resonance (SPR)	Dissociation Constant (Kd)	34.5 μ M	
TriDAP - NOD1	Affinity	Low micromolar (~35 μ M)		
NOD1 - RIPK2 (without TriDAP)	Surface Plasmon Resonance (SPR)	Dissociation Constant (Kd)	4.13 μ M	
NOD1 - RIPK2 (with TriDAP)	Surface Plasmon Resonance (SPR)	Dissociation Constant (Kd)	3.26 μ M	
TriDAP vs. M-TriDAP Antiviral Potency	SARS-CoV-2 Infection Assay (A549-Dual cells)	Relative EC50	TriDAP EC50 is 4-fold higher than M-TriDAP	
TriDAP vs. iE-DAP NF- κ B Activation	Reporter Assay	Relative Potency	TriDAP exhibits a ~3-fold higher ability to activate NF- κ B than iE-DAP	

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the **TriDAP**-NOD1 interaction and downstream signaling events.

NOD1-Mediated NF- κ B Activation Reporter Assay

This assay measures the activation of the NF- κ B transcription factor in response to NOD1 agonists like **TriDAP**. It typically utilizes a reporter cell line, such as HEK293 cells, that stably or transiently expresses NOD1 and a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of an NF- κ B-responsive promoter.

Materials:

- HEK-Blue™ hNOD1 cells (InvivoGen) or HEK293T cells
- Plasmids: NF-κB-luciferase reporter, Renilla luciferase control (for dual-luciferase assays), human NOD1 expression vector (if using HEK293T)
- Transfection reagent (e.g., FuGENE, XtremeGene9)
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- **TriDAP** (InvivoGen)
- Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System, Promega) or QUANTI-Blue™ Solution (for SEAP)
- 96-well cell culture plates
- Luminometer or spectrophotometer

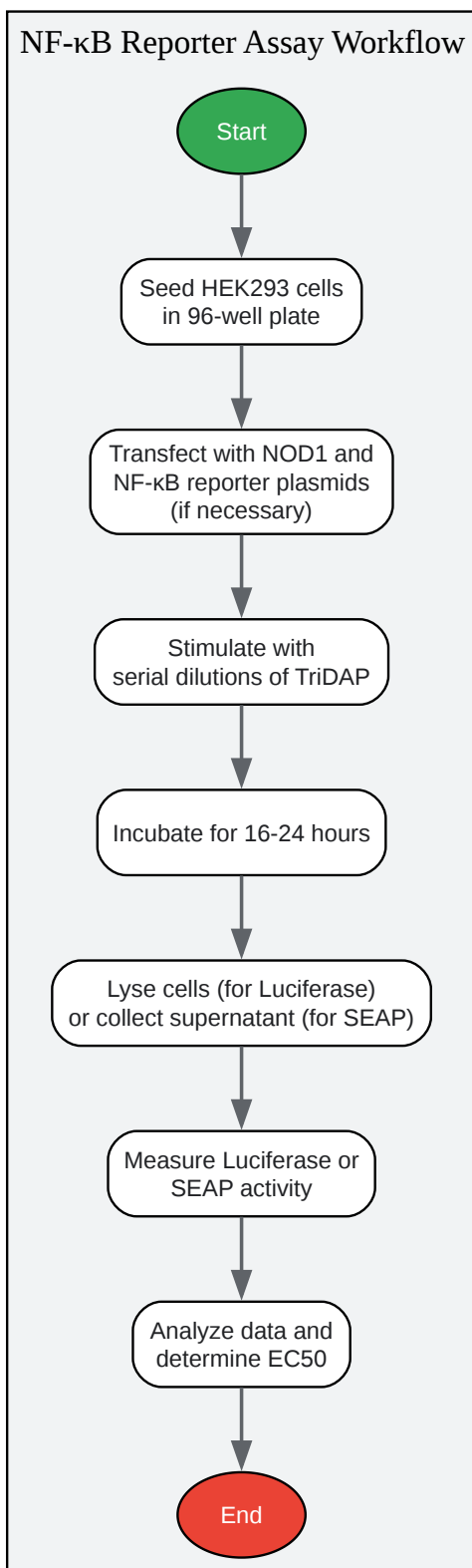
Procedure:

- **Cell Seeding:** Seed HEK-Blue™ hNOD1 or HEK293T cells in a 96-well plate at a density of 3×10^4 cells per well in 100 μL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
- **Transfection (for HEK293T cells):** Co-transfect the cells with the NF-κB-luciferase reporter, Renilla control plasmid, and NOD1 expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
- **Stimulation:** Prepare serial dilutions of **TriDAP** in complete DMEM. Remove the old medium from the cells and add 100 μL of the **TriDAP** dilutions. Include a vehicle-only control.
- **Incubation:** Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
- **Reporter Gene Assay:**
 - **Luciferase Assay:** Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase

assay system. Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

- SEAP Assay: Collect the cell culture supernatant and measure the SEAP activity using QUANTI-Blue™ Solution and a spectrophotometer at 620-650 nm.
- Data Analysis: Plot the normalized reporter activity against the log of the **TriDAP** concentration and fit the data to a dose-response curve to determine the EC50 value.

The following diagram outlines the workflow for the NF-κB reporter assay:



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Workflow for NF- κ B reporter assay.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics and affinity between two molecules. In this context, it is used to quantify the interaction between **TriDAP** and NOD1.

Materials:

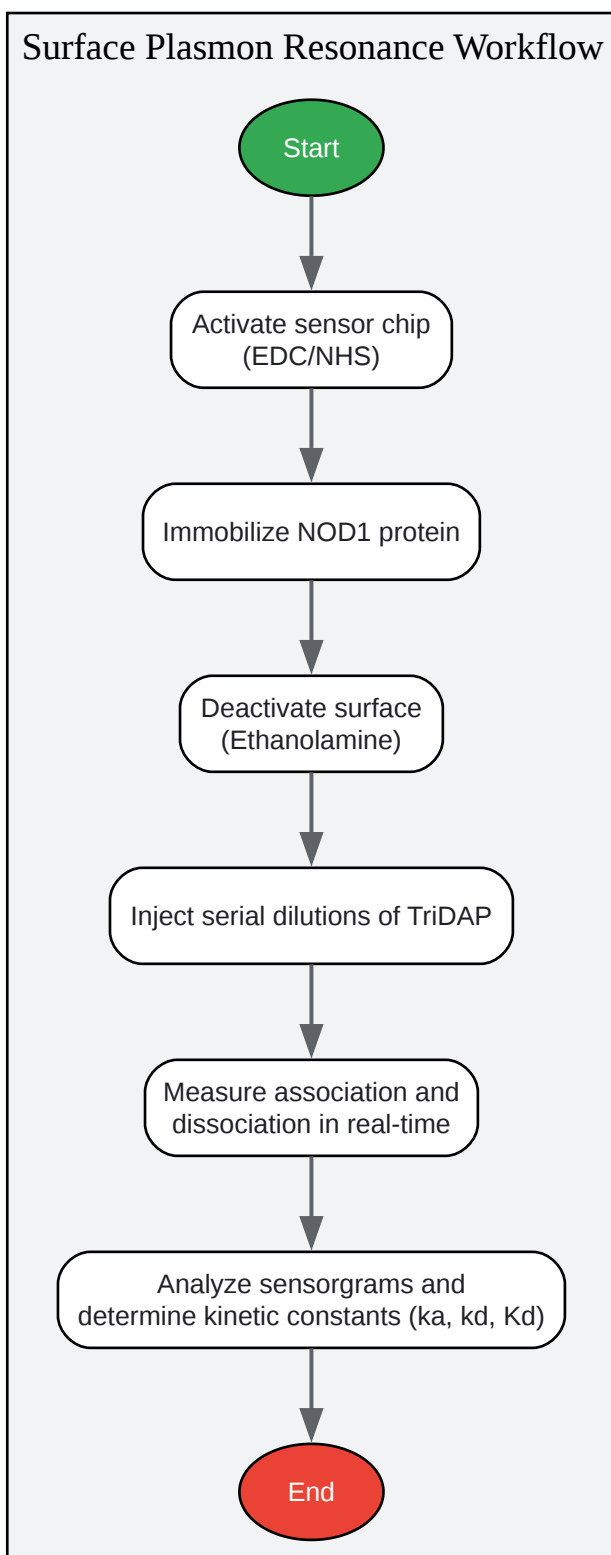
- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5)
- Recombinant purified NOD1 protein
- **TriDAP** solution
- Amine coupling kit (EDC, NHS, ethanolamine)
- Running buffer (e.g., HBS-EP)

Procedure:

- Protein Immobilization:
 - Activate the carboxymethylated dextran surface of the sensor chip with a mixture of EDC and NHS.
 - Inject the purified NOD1 protein over the activated surface to allow for covalent coupling via amine groups.
 - Deactivate the remaining active esters with an injection of ethanolamine.
- Binding Analysis:
 - Flow running buffer over the sensor surface to establish a stable baseline.
 - Inject a series of concentrations of **TriDAP** over the immobilized NOD1 surface.

- Monitor the change in the refractive index in real-time, which is proportional to the mass of **TriDAP** binding to NOD1.
- After each injection, allow for a dissociation phase where running buffer is flowed over the surface.
- Data Analysis:
 - Subtract the response from a reference flow cell to correct for bulk refractive index changes.
 - Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant ($K_d = k_d/k_a$).

The following diagram illustrates the SPR experimental workflow:



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- 2. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]
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